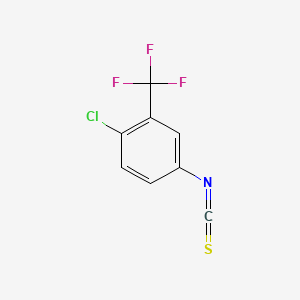

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFPRSSHNSGRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334229 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23163-86-2 | |

| Record name | 1-Chloro-4-isothiocyanato-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23163-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate, a versatile reagent with significant applications in chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, and practical applications, supported by established experimental protocols and mechanistic insights.

Introduction: A Molecule of Interest in Modern Chemistry

This compound, with the CAS number 23163-86-2, is an aromatic isothiocyanate that has garnered considerable attention for its utility as a synthetic intermediate and its inherent biological activities.[1] The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable tool in the synthesis of a diverse range of compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is a bioisostere for a chlorine atom and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in drug design. This guide will explore the fundamental characteristics of this compound, from its physical and chemical properties to its applications as a covalent modifier of biomolecules and a key building block in the synthesis of targeted therapies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling, storage, and effective use in experimental settings.

Core Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₃NS | [2] |

| Molecular Weight | 237.63 g/mol | [1] |

| CAS Number | 23163-86-2 | [1] |

| Appearance | Colorless to yellow to brown or pale pink fused solid or clear liquid as melt | [2] |

| Melting Point | 34 °C | |

| Boiling Point | 248-251 °C | |

| Density | 1.47 g/mL at 25 °C | |

| Refractive Index | 1.5875-1.5925 @ 20 °C | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While a comprehensive set of publicly available spectra for this specific isomer is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum is the strong, sharp absorption band of the isothiocyanate (-N=C=S) group, which is expected to appear in the range of 2050-2100 cm⁻¹.[1] Other significant absorptions would include those corresponding to C-Cl stretching vibrations (550-750 cm⁻¹) and the C-F stretching of the trifluoromethyl group. Aromatic C-H and C=C stretching bands are also expected in their characteristic regions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, the three aromatic protons will exhibit a complex splitting pattern (e.g., doublets and doublet of doublets).

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for the aromatic carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the isothiocyanate carbon.

-

¹⁹F NMR : The fluorine NMR spectrum should exhibit a singlet for the -CF₃ group, with a chemical shift characteristic of an aromatic trifluoromethyl group.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 237. The fragmentation pattern would be characterized by the loss of the isothiocyanate group, chlorine, and fluorine atoms, leading to a series of fragment ions that can aid in structural elucidation.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the isothiocyanate functional group. The carbon atom of the -N=C=S moiety is highly susceptible to nucleophilic attack.

Caption: Generalized reaction mechanism of isothiocyanates with nucleophiles.

The electron-withdrawing effects of the chloro and trifluoromethyl substituents on the aromatic ring further enhance the electrophilicity of the isothiocyanate carbon, making this compound more reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate.[1] Common nucleophiles that readily react with this compound include primary and secondary amines (to form thioureas), thiols (to form dithiocarbamates), and alcohols (to form thiocarbamates).

Applications in Research and Drug Development

The unique combination of reactivity and the presence of the trifluoromethyl group makes this compound a valuable tool in several areas of scientific research.

Covalent Labeling of Biomolecules

The high reactivity of the isothiocyanate group towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, allows for its use as a covalent labeling agent.[1] This enables the introduction of the 4-chloro-3-(trifluoromethyl)phenyl moiety onto proteins, which can be used to probe protein structure and function.

Synthesis of Biologically Active Molecules

This compound is a key building block in the synthesis of various biologically active compounds.

-

Anticancer Agents : This compound is a crucial intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of certain types of kidney and liver cancer. The isothiocyanate is reacted with an aniline derivative to form the core urea-like structure of the drug.

-

Enzyme Inhibitors : It has been investigated for its potential to inhibit enzymes such as soluble epoxide hydrolase (sEH), which is implicated in inflammation and cancer.[1] The isothiocyanate can form a covalent bond with a nucleophilic residue in the active site of the enzyme, leading to irreversible inhibition.

Experimental Protocols

The following protocols are provided as a guide for common applications of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol for the Synthesis of a Thiourea Derivative

This protocol describes a general procedure for the reaction of this compound with a primary amine to form a disubstituted thiourea.

Materials:

-

This compound

-

Primary amine of choice

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

In a clean, dry reaction vessel, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

-

While stirring, add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise to the amine solution at room temperature.

-

Allow the reaction to stir at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired thiourea derivative.

Caption: A streamlined workflow for the synthesis of thiourea derivatives.

General Protocol for Protein Labeling

This protocol provides a general guideline for the covalent labeling of proteins with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Gel filtration column for purification

-

Stirring apparatus

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

To a solution of the protein, slowly add a molar excess of the isothiocyanate stock solution while gently stirring. The optimal molar ratio of isothiocyanate to protein should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of approximately 50 mM.

-

Separate the labeled protein from unreacted isothiocyanate and byproducts using a gel filtration column equilibrated with a suitable buffer.

-

Determine the degree of labeling by spectrophotometry or mass spectrometry.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Classification : It is classified as causing severe skin burns and eye damage.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling : Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile reagent in modern chemical and biological sciences. Its unique combination of a reactive isothiocyanate group and electron-withdrawing substituents makes it a powerful tool for the synthesis of complex molecules and for the covalent modification of biomolecules. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

-

ResearchGate. (2019). The synthetic route of thiourea derivatives. Reagents: (i) 5% HCl, water. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl Isothiocyanate. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Indiana University Purdue University Indianapolis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

-

Journal of Mass Spectrometry. (n.d.). EI-MS fragmentation pathways of 3-FMC and 4-FMC. Retrieved from [Link]

-

PubMed. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Retrieved from [Link]

-

ResearchGate. (2013). The best protocol for FITC labeling of proteins. Retrieved from [Link]

-

Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

PubMed Central. (n.d.). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Retrieved from [Link]

-

PubMed. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)phenyl isothiocyanate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

-

PubMed Central. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate (C8H3ClF3NS). Retrieved from [Link]

-

Ain Shams University. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate for Advanced Research and Development

This guide provides an in-depth exploration of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate, a key reagent and building block in modern medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and its burgeoning applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Identification and Physicochemical Properties

This compound is a highly reactive aromatic compound characterized by the presence of a chloro, a trifluoromethyl, and an isothiocyanate functional group on a benzene ring. This unique combination of substituents imparts specific electronic and steric properties, making it a valuable tool in organic synthesis.

Chemical Identifiers

Precise identification is paramount for regulatory compliance and scientific accuracy. The key identifiers for this compound are summarized below.[1][2][3][4][5]

| Identifier | Value |

| CAS Number | 23163-86-2 |

| IUPAC Name | 1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene[3][5] |

| Molecular Formula | C₈H₃ClF₃NS[3][4][5] |

| Molecular Weight | 237.63 g/mol [1][3][4] |

| InChI Key | AHFPRSSHNSGRCU-UHFFFAOYSA-N[4][5] |

| SMILES | FC(F)(F)c1cc(ccc1Cl)N=C=S[4][5] |

Physicochemical Characteristics

The physical properties of this compound are crucial for its handling, storage, and application in various reaction conditions.

| Property | Value | Source |

| Appearance | Colorless to yellow to brown or pale pink fused solid or clear liquid as melt | [5] |

| Boiling Point | 248-251 °C (lit.) | [4] |

| Melting Point | 34-36 °C | [3] |

| Density | 1.47 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.5905 (lit.) | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The primary and most efficient route to synthesize this compound involves the conversion of the corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline. This transformation can be achieved through several methods, with the use of thiophosgene or carbon disulfide being the most common.

Rationale for Precursor Selection

4-Chloro-3-(trifluoromethyl)aniline is the logical starting material due to the commercial availability and the well-established methodologies for the conversion of anilines to isothiocyanates. The electron-withdrawing nature of both the chloro and trifluoromethyl groups deactivates the aromatic ring, which requires careful selection of reaction conditions to achieve efficient conversion.

Experimental Protocol: Synthesis via Thiophosgene

This method is often preferred for its high yield and relatively clean reaction profile. However, it requires stringent safety precautions due to the high toxicity of thiophosgene.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a solution of sodium hydroxide to neutralize excess thiophosgene) is charged with a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable inert solvent such as dichloromethane or toluene.

-

Reagent Addition: A solution of thiophosgene (1.1 eq) in the same solvent is added dropwise to the aniline solution at 0-5 °C with vigorous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aniline is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the high electrophilicity of the central carbon atom in the isothiocyanate (-N=C=S) group. This makes it highly susceptible to nucleophilic attack.

Reaction with Nucleophiles

The isothiocyanate moiety readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form thiourea, thiocarbamate, and dithiocarbamate linkages, respectively.[3]

-

Reaction with Amines: This is one of the most common applications, leading to the formation of substituted thioureas. This reaction is fundamental in the synthesis of various biologically active molecules and is a cornerstone of many drug discovery programs.

-

Reaction with Alcohols and Thiols: Reactions with alcohols and thiols yield thiocarbamates and dithiocarbamates. These reactions are crucial for creating diverse molecular scaffolds and for the chemical modification of biomolecules.

Caption: Reactivity of this compound with common nucleophiles.

Applications in Research and Drug Development

The unique structural features of this compound have positioned it as a valuable tool in several areas of scientific research, particularly in the development of novel therapeutics.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Recent research has highlighted the potential of isothiocyanates as inhibitors of soluble epoxide hydrolase (sEH).[6][7] This enzyme is implicated in the degradation of endogenous anti-inflammatory and vasodilatory lipid epoxides.[6] Inhibition of sEH can therefore potentiate these beneficial effects, making it an attractive therapeutic target for cardiovascular and inflammatory diseases. The electrophilic nature of the isothiocyanate group in this compound allows it to potentially form covalent bonds with key nucleophilic residues in the active site of sEH, leading to its inhibition.[6][8]

Antibacterial Activity

Aryl isothiocyanates have demonstrated promising antibacterial properties.[1][2] The proposed mechanism of action involves the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes through the reaction of the isothiocyanate group with sulfhydryl groups in proteins.[1][9] The presence of the trifluoromethyl group in this compound may enhance its lipophilicity, facilitating its passage through bacterial cell membranes and potentially increasing its antibacterial potency.

Spectroscopic Characterization

Accurate spectroscopic data is essential for the unambiguous identification and quality control of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 237, corresponding to the molecular weight of the compound.[10][11] The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Assignment |

| ~2100-2200 | Asymmetric stretch of the -N=C=S group (strong, characteristic band) |

| ~1600, 1480 | Aromatic C=C stretching vibrations |

| ~1320 | C-F stretching vibrations of the CF₃ group |

| ~1100-1200 | Symmetric C-F stretching vibrations |

| ~800-900 | C-H out-of-plane bending for the substituted aromatic ring |

| ~700-800 | C-Cl stretching vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbon of the isothiocyanate group (-N=C =S) is expected to appear in the range of δ 130-140 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the region of δ 120-150 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single sharp singlet for the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[12][13][14]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[4]

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and nucleophiles.[4]

Conclusion

This compound is a versatile and highly reactive compound with significant potential in medicinal chemistry and materials science. Its well-defined synthesis, predictable reactivity, and emerging biological activities make it a valuable asset for researchers engaged in the design and discovery of novel molecules with therapeutic applications. This guide provides a solid foundation for understanding and utilizing this important chemical entity in a research and development setting.

References

-

Soluble Epoxide Hydrolase Inhibitory Activity of Natural Isothiocyanates. 12th International Conference on Hypertension and Healthcare & 34th International Conference on Cardiology and Healthcare. Available from: [Link]

-

Elbarbry, F. et al. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. Biochemical and Biophysical Research Communications, 2024. Available from: [Link]

- Google Patents. Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

PubMed. Inhibition of soluble epoxide hydrolase by natural isothiocyanates. Available from: [Link]

-

Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. Journal of Advanced Sciences, 2025. Available from: [Link]

-

Request PDF. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. Available from: [Link]

-

MSpace Repository. ANTIMICROBIAL ACTIVITY AND MECHANISM OF ALLYL ISOTHIOCYANATE ACTION AGAINST BACTERIA. Available from: [Link]

-

ResearchGate. (PDF) Antibacterial Mechanism of Allyl Isothiocyanate. Available from: [Link]

-

Duarte, A. et al. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 2018. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. Available from: [Link]

-

ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available from: [Link]

- Google Patents. WO 2009/111061 A1.

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

NIST WebBook. 4-Chloro-3-trifluoromethylphenyl isothiocyanate. Available from: [Link]

-

R Discovery. Inhibition of soluble epoxide hydrolase by natural isothiocyanates. Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)phenyl isothiocyanate. Available from: [Link]

-

NIST WebBook. 4-Chloro-3-trifluoromethylphenyl isothiocyanate. Available from: [Link]

-

CCS Chemistry. Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Available from: [Link]

-

ResearchGate. Thiophosgene in Organic Synthesis. Available from: [Link]

-

ResearchGate. Reaction of aniline with CS 2 in aqueous base solutions a. Available from: [Link]

Sources

- 1. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 3. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(1840-19-3) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of soluble epoxide hydrolase by natural isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chloro-3-trifluoromethylphenyl isothiocyanate [webbook.nist.gov]

- 11. 4-Chloro-3-trifluoromethylphenyl isothiocyanate [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

Abstract

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is an aromatic isothiocyanate, a class of compounds recognized for their diverse biological activities, including potent anti-cancer properties.[1][2][3] This technical guide provides a comprehensive overview of its core mechanism of action, grounded in its chemical reactivity. We will explore the electrophilic nature of the isothiocyanate functional group, its covalent interactions with cellular nucleophiles, and the downstream consequences of these interactions, such as enzyme inhibition and induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of its biological activities.

Introduction: Chemical Profile and Significance

This compound, identified by CAS number 23163-86-2, is a highly substituted aromatic compound.[1] Its structure, featuring a trifluoromethyl group and a chlorine atom, significantly influences its chemical properties and biological activity.[4][5] The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, making it a valuable moiety in pharmaceutical design.[5][6]

The central feature governing the mechanism of action of this compound is the isothiocyanate (-N=C=S) functional group.[7] This group confers a potent electrophilic character to the central carbon atom, making it susceptible to attack by biological nucleophiles.[8][9] This reactivity is the foundation of its ability to modulate cellular functions and forms the basis of its therapeutic potential, particularly in oncology.[1][2]

| Property | Value | Source |

| CAS Number | 23163-86-2 | [1] |

| Molecular Formula | C₈H₃ClF₃NS | [4] |

| Molecular Weight | 237.63 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/solid | [1][10] |

| Boiling Point | 248-251 °C | [4] |

| Density | 1.47 g/mL at 25 °C | [4] |

Core Mechanism of Action: Covalent Modification

The primary mechanism through which this compound exerts its biological effects is through the covalent modification of proteins.[11][12] The electrophilic carbon of the isothiocyanate group readily reacts with nucleophilic side chains of amino acids, most notably the thiol groups of cysteine residues and, to a lesser extent, the amine groups of lysine residues.[8][13][14]

Reaction with Thiol Groups

The reaction with cysteine's sulfhydryl group is particularly significant in a biological context.[8] This reaction, known as transthiocarbamoylation, forms a dithiocarbamate adduct.[8] While this bond formation can be reversible, it is often stable enough to alter the protein's conformation, and consequently, its function.[8] This modification of critical cysteine residues within enzymes or signaling proteins is a key event that triggers downstream cellular responses.[8][11]

Caption: Covalent modification of a protein's cysteine residue by an isothiocyanate.

Identified Molecular Targets and Pathways

Research has shown that isothiocyanates can target a wide array of cellular proteins, leading to diverse biological outcomes.[11][12] For this compound, a notable target is soluble epoxide hydrolase (sEH), an enzyme implicated in cancer progression.[1] By inhibiting sEH, this compound can reduce pro-angiogenic effects associated with tumor growth.[1]

Furthermore, the covalent modification of proteins by isothiocyanates can lead to:

-

Induction of Apoptosis: Many isothiocyanates are known to induce programmed cell death in cancer cells.[2][3] This is often achieved by targeting proteins involved in cell survival pathways or by directly activating pro-apoptotic proteins. Studies have shown that isothiocyanates can induce apoptosis through a caspase-3-dependent mechanism.[2]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[15] This prevents cancer cells from dividing and propagating.[15]

-

Inhibition of Histone Deacetylases (HDACs): Some isothiocyanates act as HDAC inhibitors, which can alter gene expression, leading to the transcription of tumor suppressor genes.[3]

Cellular Effects: Induction of Apoptosis

A significant outcome of treatment with this compound is the induction of apoptosis in cancer cell lines.[1] This programmed cell death is a critical mechanism for its anti-cancer activity. The apoptotic cascade can be initiated through the disruption of key signaling pathways that regulate cell survival and death.

The process often involves the activation of caspases, a family of proteases that execute the apoptotic program.[16] The activation of effector caspases, such as caspase-3, leads to the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[17][18]

Caption: Simplified signaling pathway for isothiocyanate-induced apoptosis.

Experimental Protocols for Mechanism Elucidation

To validate the mechanism of action of this compound, a series of well-established experimental protocols can be employed. These methods provide a self-validating system to confirm target engagement and downstream cellular effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its protein target within a cellular environment.[19][20] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[19]

Methodology:

-

Cell Culture and Treatment: Culture relevant cancer cells and treat them with this compound at various concentrations, including a vehicle control (e.g., DMSO).

-

Heat Challenge: Aliquot the treated cells and expose them to a temperature gradient for a defined period (e.g., 3 minutes).[19]

-

Cell Lysis: Lyse the cells using freeze-thaw cycles.[19]

-

Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.[19]

-

Western Blot Analysis: Quantify the amount of the soluble target protein (e.g., sEH) remaining at each temperature using Western blotting.[19][21]

-

Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting temperature in the presence of the compound indicates direct target engagement.[19]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Western Blot Analysis for Apoptosis Markers

Western blotting is a specific and sensitive technique to detect changes in the expression and activation of proteins involved in the apoptotic pathway.[22][23]

Methodology:

-

Cell Culture and Treatment: Culture cancer cells and treat them with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.[17]

-

Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.[22]

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[22]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the signal using a chemiluminescent substrate.[17] Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved Caspase-3 and cleaved PARP confirms the induction of apoptosis.[16][22]

Conclusion and Future Directions

This compound represents a promising class of compounds with significant therapeutic potential, particularly in oncology. Its core mechanism of action is rooted in the electrophilic nature of the isothiocyanate group, which facilitates covalent modification of cellular proteins. This leads to the inhibition of key enzymes like sEH and the induction of apoptosis in cancer cells. The experimental protocols outlined in this guide, such as CETSA and Western blotting for apoptosis markers, provide a robust framework for validating its target engagement and mechanism of action. Future research should focus on identifying a broader range of protein targets using proteomic approaches and exploring its efficacy in in vivo models to further establish its potential as a therapeutic agent.

References

-

Miyaura, H., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. (URL: [Link])

-

Abiko, Y., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition. (URL: [Link])

-

Abiko, Y., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition. (URL: [Link])

-

Mi, L., et al. (2008). Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS. Journal of Biological Chemistry. (URL: [Link])

-

Apoptosis assays: western blots. (2020). YouTube. (URL: [Link])

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. (URL: [Link])

-

Weichert, F., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. (URL: [Link])

-

Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. (URL: [Link])

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. (URL: [Link])

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. (URL: [Link])

-

Wang, H., et al. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Proteomics & Bioinformatics. (URL: [Link])

-

Okayama University. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: Plausible transformation of isothiocyanate from thiol to amine. (URL: [Link])

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. (URL: [Link])

-

Protocol for protein labeling using Rhodamine B Isothiocyanate? ResearchGate. (URL: [Link])

-

Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. ResearchGate. (URL: [Link])

-

Mi, L., et al. (2008). Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS. Journal of Biological Chemistry. (URL: [Link])

-

The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. Immunology. (URL: [Link])

-

Keum, Y. S., et al. (2004). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica. (URL: [Link])

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (2018). MDPI. (URL: [Link])

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (2024). Frontiers in Pharmacology. (URL: [Link])

-

Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. (2015). Journal of Biochemical and Molecular Toxicology. (URL: [Link])

-

Isothiocyanate. Wikipedia. (URL: [Link])

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules. (URL: [Link])

-

Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. (2022). MDPI. (URL: [Link])

-

Accessing and Utilizing Thiols in Organic Chemistry. (2023). ChemRxiv. (URL: [Link])

-

4-(Trifluoromethyl)phenyl isothiocyanate. PubChem. (URL: [Link])

Sources

- 1. This compound | 23163-86-2 | Benchchem [benchchem.com]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-氯-3-(三氟甲基)异硫氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 8. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound CAS#: 23163-86-2 [m.chemicalbook.com]

- 11. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Apoptosis western blot guide | Abcam [abcam.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

"4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate" reactivity with nucleophiles

An In-Depth Technical Guide to the Nucleophilic Reactivity of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound (CAS No. 23163-86-2) with common nucleophiles. This reagent is a critical intermediate in the synthesis of high-value pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by its trifluoromethyl and chloro substituents. This document elucidates the underlying chemical principles governing its reactivity, offers field-proven experimental protocols for the synthesis of thiourea and dithiocarbamate derivatives, and provides a framework for researchers to anticipate reaction outcomes and optimize conditions.

Introduction: The Molecular Profile of a Versatile Electrophile

This compound, systematically named 1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene, is an aromatic isothiocyanate featuring a highly electrophilic functional group. Its molecular structure is characterized by a phenyl ring substituted with two potent electron-withdrawing groups: a chlorine atom and a trifluoromethyl (-CF3) group. These substituents act synergistically to significantly decrease electron density within the aromatic ring and, crucially, at the central carbon of the isothiocyanate moiety (-N=C=S). This pronounced electrophilicity makes the molecule an excellent substrate for reactions with a wide array of nucleophiles.[1] The successful application of this reagent in synthetic chemistry hinges on a deep understanding of its electronic characteristics and predictable reactivity patterns.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23163-86-2 | [2] |

| Molecular Formula | C₈H₃ClF₃NS | [2] |

| Molecular Weight | 237.63 g/mol | [2] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 248-251 °C | [2] |

The Heart of Reactivity: Electronic Activation

The reactivity of the isothiocyanate group is fundamentally governed by the electrophilicity of its central carbon atom. In the case of this compound, this electrophilicity is dramatically enhanced.

-

Inductive Effect: The trifluoromethyl group is one of the most powerful inductive electron-withdrawing groups in organic chemistry. It pulls electron density from the aromatic ring, which in turn withdraws density from the isothiocyanate nitrogen. This effect is propagated to the central carbon, increasing its partial positive charge (δ+) and making it a prime target for nucleophilic attack.

-

Resonance and Aromatic Deactivation: Both the -CF₃ group and the chlorine atom are deactivating groups in the context of electrophilic aromatic substitution. For nucleophilic reactions at the isothiocyanate side chain, this deactivation of the ring minimizes competing side reactions and focuses reactivity on the desired electrophilic center.

The diagram below illustrates how these electronic factors converge to create a highly reactive electrophilic site.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate for Research and Development

Introduction: Understanding the Molecule and Its Associated Risks

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is a highly reactive aryl isothiocyanate that serves as a valuable building block in medicinal chemistry and drug development.[1] Its utility stems from the electrophilic nature of the isothiocyanate (-N=C=S) group, which readily reacts with nucleophiles like the amino groups found in proteins.[1] This reactivity, however, is also the source of its significant biological and chemical hazards. This guide provides a comprehensive overview of the safety and handling protocols necessary to mitigate the risks associated with this compound, ensuring the safety of laboratory personnel and the integrity of research outcomes. The systematic IUPAC name for this compound is 1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene.[2][3]

The trifluoromethyl group and chlorine atom significantly influence the molecule's reactivity and physical properties.[1] Understanding these properties is fundamental to its safe handling. This document will delve into hazard identification, appropriate handling procedures, emergency response, and proper disposal, grounded in authoritative safety data.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the cornerstone of safe laboratory practice. This compound presents a multifaceted risk profile, encompassing acute toxicity, corrosivity, and sensitization potential.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified with multiple significant hazards.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. | Danger | 💀 |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | Danger | corrosive |

| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage. | Danger | corrosive |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Danger | health hazard |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | Warning | exclamation mark |

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects. | Warning | environment |

| Flammable Liquids | Category 4 | H227: Combustible liquid. | Warning | None |

Physical and Chemical Properties

Understanding the physical state and properties of a chemical is critical for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₃NS | [1][2][3] |

| Molecular Weight | 237.63 g/mol | [1] |

| Appearance | Colorless to yellow to brown or pale pink fused solid or clear liquid. | [2] |

| Melting Point | -21 °C (-6 °F) | |

| Boiling Point | 218 °C (424 °F) | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Density | 1.47 g/mL at 25 °C | |

| Solubility | No data available, but likely reacts with water. | |

| Refractive Index | n20/D 1.5905 (lit.) |

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable due to the compound's inhalation toxicity and potential for respiratory sensitization. The fume hood provides critical protection by capturing and exhausting vapors, preventing them from entering the laboratory environment. An eyewash station and safety shower must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is crucial to prevent skin and eye contact.

-

Hand Protection : Wear impervious gloves, such as nitrile or neoprene.[5] Always check the glove manufacturer's compatibility chart. Contaminated gloves should be removed immediately and disposed of as hazardous waste.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[4][5] Given the severe corrosive nature of the compound, a face shield should also be worn, especially when handling larger quantities or during procedures with a high splash potential.

-

Skin and Body Protection : A lab coat must be worn at all times. For tasks with a higher risk of splashing, consider using a chemically resistant apron over the lab coat.[5]

-

Respiratory Protection : In situations where engineering controls may not be sufficient, such as a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., type ABEK) is necessary.

Caption: PPE donning sequence before handling the isothiocyanate.

Chapter 3: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to preventing accidents and environmental contamination.

Handling Procedures

-

Preparation : Before starting any work, ensure all necessary safety equipment is available and functional. Review the Safety Data Sheet (SDS) for the most current information.[5][6]

-

Location : Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.

-

Dispensing : As a liquid, carefully pour or pipette the required amount. Avoid splashing. If it is a fused solid, it may need to be gently warmed to melt for transfer.

-

Hygiene : Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

-

Clothing : Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.[4]

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] The recommended storage temperature is 2-8°C.

-

The storage area should be secure and accessible only to authorized personnel.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Avoid contact with strong oxidizing agents and moisture.[4] The compound's isothiocyanate group is reactive and can be sensitive to hydrolysis.

Waste Disposal

-

All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or with general laboratory trash.

-

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Chapter 4: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.[6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[7] |

Spill Response Protocol

-

Evacuate : Immediately evacuate the area, except for trained personnel involved in the cleanup.

-

Ventilate : Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain : For small spills, use a liquid-absorbent material like Chemizorb® or vermiculite.

-

Neutralize (with caution) : Isothiocyanates can be deactivated with a solution of sodium hypochlorite (bleach), but this should only be done by trained personnel as the reaction can be exothermic.

-

Collect : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate : Clean the spill area thoroughly with soap and water.

Caption: Step-by-step workflow for responding to a chemical spill.

Firefighting Measures

-

This compound is a combustible liquid.

-

Suitable Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media : Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards : Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating. Hazardous combustion products include nitrogen oxides, carbon oxides, sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Conclusion

This compound is a potent chemical with significant hazards. However, by understanding its reactivity, adhering to rigorous safety protocols, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. The causality behind these protocols is clear: the high reactivity that makes this compound a useful synthetic tool also makes it hazardous upon contact with biological systems. Therefore, a culture of safety and meticulous adherence to the guidelines outlined in this document are not merely procedural but are fundamental to responsible scientific practice.

References

- This compound | 23163-86-2 | Benchchem. (n.d.). Benchchem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6). Sigma-Aldrich.

- 4-(Trifluoromethoxy)phenyl isothiocyanate - Synquest Labs. (n.d.). Synquest Labs.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19). Thermo Fisher Scientific.

- SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16). Fisher Scientific.

- 4-(Trifluoromethyl)phenyl isothiocyanate - SAFETY DATA SHEET. (2024, March 30).

- 4-(Trifluoromethyl)phenyl isothiocyanate 97 1645-65-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- This compound 97 23163-86-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - TCI Chemicals. (2023, March 5). TCI Chemicals.

- SAFETY DATA SHEET. (2025, June 25).

- This compound, 97% 5 g | Buy Online. (n.d.).

- This compound, 97% 1 g | Buy Online. (n.d.).

Sources

- 1. This compound | 23163-86-2 | Benchchem [benchchem.com]

- 2. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 3. L10127.03 [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate (CAS No. 23163-86-2). As a pivotal reagent in medicinal chemistry and organic synthesis, particularly in the formation of thiourea derivatives for drug discovery, a thorough understanding of its structural and spectral characteristics is essential for researchers.[1] This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a detailed spectral signature of the molecule. The guide is designed for researchers, scientists, and drug development professionals, offering not just data, but also expert interpretation and the causal logic behind the spectral features observed.

Molecular Profile and Structure

This compound is a substituted aromatic compound with the molecular formula C₈H₃ClF₃NS and a molecular weight of 237.63 g/mol .[1][2] Its structure features a 1,2,4-trisubstituted benzene ring, which gives rise to a distinct and predictable spectroscopic fingerprint. The powerful electron-withdrawing nature of the chloro, trifluoromethyl, and isothiocyanate groups significantly influences the electronic environment of the aromatic ring, which is a key aspect of the subsequent spectral analysis.

Table 1: Chemical and Physical Properties

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 23163-86-2 | [1][2][3] |

| Molecular Formula | C₈H₃ClF₃NS | [4][5] |

| Molecular Weight | 237.63 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or fused solid | [1][4] |

| Boiling Point | 248-251 °C | [2] |

| Density | ~1.47 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.5905 |[2] |

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen framework and the unique trifluoromethyl group.

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the strong deshielding effects of the adjacent electron-withdrawing groups, these protons will appear at a relatively high chemical shift (downfield).

-

H-2: This proton is ortho to the isothiocyanate group and meta to the trifluoromethyl group. It is expected to appear as a doublet.

-

H-5: This proton is ortho to the chloro group and meta to the isothiocyanate group. It is expected to appear as a doublet of doublets, being split by both H-6 and H-2 (meta-coupling).

-

H-6: This proton is ortho to both the isothiocyanate group and the chloro group. It is expected to appear as a doublet, split by H-5.

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will provide insight into the carbon skeleton. A total of eight unique carbon signals are predicted: six for the aromatic ring, one for the trifluoromethyl carbon, and one for the isothiocyanate carbon.

-

Aromatic Carbons (C1-C6): These will appear in the typical aromatic region of ~120-140 ppm. The carbons directly attached to the substituents (C1, C3, C4) will have their chemical shifts significantly influenced by those groups.

-

Trifluoromethyl Carbon (-CF₃): This carbon will exhibit a quartet due to coupling with the three fluorine atoms and will appear in a characteristic region, typically around 120-130 ppm.[7]

-

Isothiocyanate Carbon (-NCS): This carbon is highly deshielded and is expected to appear downfield, often in the range of 130-140 ppm.[8]

Predicted ¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. A single, strong signal is expected for the trifluoromethyl group.

-

-CF₃ Signal: Aryl trifluoromethyl groups typically resonate in the range of -60 to -70 ppm relative to CFCl₃ as a standard.[9] As there are no adjacent protons or fluorine atoms, this signal is predicted to be a sharp singlet. This distinct signal provides an unambiguous confirmation of the presence and electronic environment of the CF₃ group.[10]

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.6 - 7.8 | Doublet (d) | H-2 |

| ~ 7.4 - 7.6 | Doublet of Doublets (dd) | H-5 | |

| ~ 7.3 - 7.5 | Doublet (d) | H-6 | |

| ¹³C | ~ 120 - 140 | Singlet (s) | C1-C6 (Aromatic) |

| ~ 120 - 130 | Quartet (q) | -CF₃ | |

| ~ 130 - 140 | Singlet (s) | -NCS |

| ¹⁹F | ~ -63 | Singlet (s) | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is dominated by a few very characteristic bands.

The most diagnostic feature is the intense, sharp absorption band from the asymmetric stretch of the isothiocyanate (-N=C=S) group. This band is typically found in a relatively clean region of the spectrum, making it an excellent marker for this functionality.[11] Additionally, the strong C-F and C-Cl stretching vibrations provide further confirmation of the structure.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2000 - 2200 | Strong, Sharp | Asymmetric Stretch | -N=C=S |

| ~ 3100 | Medium | C-H Stretch | Aromatic |

| 1400 - 1600 | Medium-Strong | C=C Bending | Aromatic Ring |

| 1100 - 1350 | Strong | C-F Stretch | Trifluoromethyl |

| 600 - 800 | Medium-Strong | C-Cl Stretch | Aryl Chloride |

Caption: Workflow for the spectroscopic characterization of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern upon ionization, which helps confirm its identity and structure. The electron ionization (EI) mass spectrum for this compound is available from the NIST Mass Spectrometry Data Center.[3]

Molecular Ion Peak

The mass spectrum displays a distinct molecular ion (M⁺) peak. Given the molecular formula C₈H₃ClF₃NS, the nominal mass is 237 u. A key identifying feature is the isotopic pattern caused by the chlorine atom. There will be two peaks, one for the molecule containing the ³⁵Cl isotope (M⁺, at m/z 237) and one for the ³⁷Cl isotope (M+2, at m/z 239). The relative intensity of these peaks is expected to be approximately 3:1, which is characteristic for a monochlorinated compound.[3]

Key Fragmentation Pathways

Under electron ionization, the molecular ion undergoes fragmentation, providing structural clues. The isothiocyanate group is highly reactive and often directs the fragmentation. Key expected fragment ions include:

-

Loss of the NCS group: A peak corresponding to the loss of the isothiocyanate moiety (•NCS) would result in an ion of the chloro-trifluoromethyl-phenyl cation.

-

Loss of Chlorine or CF₃: Fragmentation can also occur via the loss of a chlorine radical (•Cl) or a trifluoromethyl radical (•CF₃).

Table 4: Key Ions in the EI Mass Spectrum

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 237 / 239 | [C₈H₃ClF₃NS]⁺ | Molecular ion (M⁺), showing the 3:1 chlorine isotope pattern.[3] |

| 202 | [C₈H₃F₃NS]⁺ | Loss of •Cl radical. |

| 168 | [C₇H₃ClNS]⁺ | Loss of •CF₃ radical. |

Caption: Primary fragmentation pathways in EI-MS.

Experimental Protocols

To ensure data integrity and reproducibility, standardized methodologies are crucial. The following outlines the general protocols for acquiring the spectroscopic data discussed.

5.1 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire spectra with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: Acquire spectra using a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 512 scans.

-

¹⁹F NMR: Acquire spectra with a 30° pulse angle, a relaxation delay of 1 second, and 64 scans. Use CFCl₃ as an external reference or a secondary standard.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) and phase-correct the resulting spectra.

5.2 IR Spectroscopy Protocol

-

Sample Preparation: As the compound is a liquid or low-melting solid, a thin film can be prepared. Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the clean salt plates prior to the sample scan.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

5.3 Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) interface.

-

Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition: Set the ionization energy to a standard 70 eV. Scan a mass-to-charge (m/z) range from 40 to 400 u.

-

Analysis: Identify the molecular ion peak and analyze the isotopic distribution and fragmentation pattern.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and unambiguous characterization of this compound. The key identifying features are the three-proton system in the ¹H NMR, the characteristic downfield shifts of the -NCS and -CF₃ carbons in the ¹³C NMR, the single sharp peak around -63 ppm in the ¹⁹F NMR, the intense isothiocyanate stretch near 2100 cm⁻¹ in the IR spectrum, and the definitive M⁺/M+2 molecular ion pattern at m/z 237/239 in the mass spectrum. This comprehensive spectroscopic profile serves as a reliable reference for quality control, reaction monitoring, and structural verification in all research and development applications involving this versatile chemical intermediate.

References

-

Journal of Advanced Sciences. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. Retrieved from [Link][11]

-

NIST. (n.d.). 4-Chloro-3-trifluoromethylphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link][3]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link][7]

-

National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link][10]

-

PubChem. (n.d.). Phenyl Isothiocyanate. Retrieved from [Link][8]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link][9]

Sources

- 1. This compound | 23163-86-2 | Benchchem [benchchem.com]

- 2. This compound 97 23163-86-2 [sigmaaldrich.com]

- 3. 4-Chloro-3-trifluoromethylphenyl isothiocyanate [webbook.nist.gov]

- 4. L10127.06 [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 23163-86-2 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. joasciences.com [joasciences.com]

A Comprehensive Guide to the Stability and Handling of 4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate

Introduction

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is a highly reactive, substituted aromatic compound with significant utility in the synthesis of pharmaceuticals and agrochemicals. Its value lies in the dual functionality of the electrophilic isothiocyanate group and the unique electronic properties imparted by the chloro and trifluoromethyl substituents. These features, however, also dictate its inherent instability. This guide provides an in-depth analysis of the chemical principles governing the stability of this reagent, offering field-proven protocols for its storage and handling to ensure its integrity and the safety of laboratory personnel. Understanding the causality behind these procedures is paramount for researchers aiming for reproducible and successful experimental outcomes.

The Chemical Foundation of Instability

The stability challenges of this compound are not arbitrary; they are a direct consequence of its molecular structure and electronic properties.

The Electrophilic Nature of the Isothiocyanate Group

The core of the compound's reactivity lies in the isothiocyanate (–N=C=S) functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes it a prime target for attack by a wide range of nucleophiles.[1][2] This inherent reactivity is the principal driver for its synthetic utility and, simultaneously, its primary degradation pathway.

Caption: The electrophilic carbon of the isothiocyanate group is susceptible to attack.

Primary Degradation Pathway: Hydrolysis

The most common and detrimental reaction affecting the stability of this compound is hydrolysis. Isothiocyanates are known to be moisture-sensitive, reacting with water, even atmospheric humidity, in a multi-step process.[3][4] The reaction initially forms an unstable thiocarbamic acid intermediate, which rapidly decomposes to the corresponding primary amine and carbonyl sulfide (COS).[5] This degradation is often autocatalytic as the resulting amine can act as a nucleophile to degrade further isothiocyanate molecules.

Caption: The primary degradation pathway via hydrolysis.

Critical Factors Influencing Stability

To maintain the chemical integrity of this compound, four key environmental factors must be rigorously controlled.

| Factor | Effect on Stability | Rationale & Causality |

| Moisture | High Impact. Initiates rapid chemical degradation via hydrolysis. | The isothiocyanate group is highly susceptible to nucleophilic attack by water.[3][5] Exclusion of moisture is the single most critical factor for preserving the compound. |

| Temperature | Moderate Impact. Elevated temperatures accelerate the rate of degradation reactions. | Chemical reactions, including hydrolysis, have higher kinetic rates at increased temperatures. Recommended storage is refrigerated at 2-8°C to minimize kinetic activity. |

| Light | Potential Impact. UV light can potentially induce photodegradation of the trifluoromethyl-aromatic moiety. | Aromatic compounds containing trifluoromethyl groups can undergo photodegradation, which may lead to the formation of trifluoroacetic acid and fluoride anions.[6] While specific data for this molecule is limited, protection from light is a prudent precautionary measure. |

| Chemical Incompatibility | High Impact. Contact with incompatible materials will result in immediate reaction and degradation. | As a strong electrophile, it will react violently with strong oxidizing agents, amines, and bases.[4][7] Storage must ensure segregation from these chemical classes.[8] |

Recommended Storage Protocols

The goal of any storage protocol is to mitigate the factors outlined above. A distinction is made between long-term archival of unopened containers and short-term storage of containers in active use.

Long-Term Archival Storage (Unopened Container)

For unopened containers received from the manufacturer, the objective is preservation.

-

Temperature: Store in a refrigerator at 2°C to 8°C . Do not freeze, as this can cause moisture condensation during thawing cycles.

-

Atmosphere: Maintain in the original, factory-sealed container, which is typically packaged under an inert atmosphere like nitrogen or argon.

-

Location: A designated, well-ventilated cold storage area for reactive chemicals.[4][8] The area should be dark to prevent potential photodegradation.

Short-Term Storage (In-Use Container)